molecular formula C7H11FO2 B13154103 2-Fluoro-5-methylcyclopentane-1-carboxylic acid

2-Fluoro-5-methylcyclopentane-1-carboxylic acid

Katalognummer: B13154103
Molekulargewicht: 146.16 g/mol
InChI-Schlüssel: QELLSKGHHTYDGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-5-methylcyclopentane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the cyclopentane ring, along with a carboxylic acid functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylcyclopentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the fluorination of 5-methylcyclopentane-1-carboxylic acid using a fluorinating agent such as Selectfluor. The reaction is typically carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-methylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-methylcyclopentane-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methylcyclopentane-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluorocyclopentane-1-carboxylic acid: Lacks the methyl group, affecting its reactivity and interactions.

    Cyclopentane-1-carboxylic acid: Lacks both the fluorine and methyl groups, making it less specialized.

Uniqueness

2-Fluoro-5-methylcyclopentane-1-carboxylic acid is unique due to the presence of both the fluorine and methyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H11FO2

Molekulargewicht

146.16 g/mol

IUPAC-Name

2-fluoro-5-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H11FO2/c1-4-2-3-5(8)6(4)7(9)10/h4-6H,2-3H2,1H3,(H,9,10)

InChI-Schlüssel

QELLSKGHHTYDGI-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C1C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.